tert-butyl 4-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)carbonyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)carbonyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, an isoindoline moiety, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)carbonyl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like acetyl chloride or benzyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize automated synthesis equipment and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using reagents like sodium hydride or potassium carbonate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)carbonyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 4-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound features a similar tert-butyl ester group but has an indole moiety instead of an isoindoline.
1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic acid pinacol ester: This compound also contains a piperazine ring but differs in its boronic acid functionality.
Uniqueness
Tert-butyl 4-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)carbonyl]piperazine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H27N3O4 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
tert-butyl 4-(3-oxo-2-phenyl-1H-isoindole-4-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C24H27N3O4/c1-24(2,3)31-23(30)26-14-12-25(13-15-26)21(28)19-11-7-8-17-16-27(22(29)20(17)19)18-9-5-4-6-10-18/h4-11H,12-16H2,1-3H3 |
InChI Key |
ORZSDGHXMZNDSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC3=C2C(=O)N(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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